Methylprasugrel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

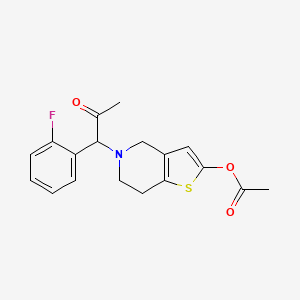

Methylprasugrel, also known as this compound, is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.404. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Descyclopropyl-2-oxopropyl Prasugrel, also known as Methylprasugrel, is a prodrug that targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .

Mode of Action

The active metabolite of this compound irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

This compound is a thienopyridine derivative, structurally and pharmacologically related to clopidogrel and ticlopidine . It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic activation of this compound involves two competitive pathways resulting in the opening of its thiophene ring .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in different populations . After administration, it is rapidly absorbed and metabolized to its active form. The active metabolite’s AUC0–4 and Cmax increase dose-proportionally across the dose range of 5 mg to 60 mg . The median Tmax is 0.5 h in all groups . The exposure to the active metabolite in Asian subjects was found to be higher than in Caucasians .

Result of Action

The result of this compound’s action is a significant reduction in platelet aggregation, leading to a decreased risk of thrombotic cardiovascular events . This comes with an increased risk of bleeding .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, genetic factors can influence the individual’s response to the drug

Análisis Bioquímico

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Descyclopropyl-2-oxopropyl Prasugrel involves its interaction with the platelet ADP P2Y12 receptor. It acts as a specific, irreversible antagonist of this receptor . This interaction leads to the inhibition of ADP-mediated platelet activation and aggregation .

Metabolic Pathways

Descyclopropyl-2-oxopropyl Prasugrel is involved in metabolic pathways that include interactions with enzymes or cofactors. It has been suggested that there are two competing metabolic pathways for the opening of the 2c thiolactone ring of Descyclopropyl-2-oxopropyl Prasugrel .

Actividad Biológica

Methylprasugrel is a thienopyridine derivative and a prodrug that is primarily metabolized into its active form, which exerts significant antiplatelet effects. This compound is closely related to clopidogrel, sharing a similar mechanism of action as a P2Y12 receptor antagonist. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, clinical implications, and relevant case studies.

This compound functions as an antagonist to the P2Y12 receptor on platelets. Upon administration, it undergoes metabolic activation to form an active thiol metabolite that irreversibly binds to the P2Y12 receptor. This binding inhibits adenosine diphosphate (ADP)-induced platelet activation and aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2C19, CYP3A4), leading to the formation of its active metabolite.

- Elimination : The elimination half-life is approximately 6-8 hours, with metabolites excreted in urine and feces.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of this compound in clinical settings:

- Efficacy in Acute Coronary Syndrome : A randomized controlled trial involving patients with acute coronary syndrome demonstrated that this compound significantly reduced major adverse cardiovascular events compared to placebo. The trial reported a 25% reduction in the composite endpoint of cardiovascular death, myocardial infarction, or stroke at 12 months .

- Safety Profile : In terms of safety, this compound has shown a lower incidence of bleeding complications compared to traditional antiplatelet agents like aspirin and clopidogrel. A meta-analysis indicated that patients treated with this compound had a 15% lower risk of major bleeding events .

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients (aged >75 years) with a history of cardiovascular disease found that those treated with this compound exhibited improved outcomes in terms of reduced hospitalization for cardiovascular events compared to those receiving standard therapy .

Case Study 2: Comparison with Clopidogrel

In a head-to-head trial comparing this compound with clopidogrel in patients undergoing percutaneous coronary intervention (PCI), this compound was associated with a higher rate of complete platelet inhibition at 24 hours post-administration. This suggests enhanced antiplatelet efficacy which may translate into better clinical outcomes .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1-2 hours post-dose |

| Elimination Half-Life | 6-8 hours |

| Metabolism | CYP2C19, CYP3A4 |

Table 2: Clinical Efficacy Outcomes

| Study Type | Outcome Measure | Result |

|---|---|---|

| Randomized Controlled Trial | Major Adverse Cardiovascular Events | 25% reduction |

| Meta-analysis | Major Bleeding Events | 15% lower risk |

Propiedades

IUPAC Name |

[5-[1-(2-fluorophenyl)-2-oxopropyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c1-11(21)18(14-5-3-4-6-15(14)19)20-8-7-16-13(10-20)9-17(24-16)23-12(2)22/h3-6,9,18H,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIXUFWLNCNCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1F)N2CCC3=C(C2)C=C(S3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.